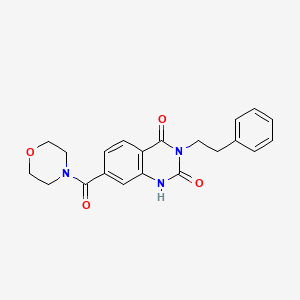

![molecular formula C26H32N4O4 B6514428 N-[2-(4-benzylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892290-04-9](/img/structure/B6514428.png)

N-[2-(4-benzylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a benzylpiperidine, an amide, and a tetrahydroquinazoline. Benzylpiperidine derivatives have been studied for their potential in treating neurological diseases . They are known to act as antagonists for muscarinic receptors, specifically muscarinic receptor 4 (M4), and have been implicated in the treatment of diseases such as Alzheimer’s Disease, Lewy Body Dementia, Parkinson’s Disease, and others .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzylpiperidine compounds are generally synthesized through a series of reactions involving the benzyl group and piperidine .科学研究应用

Alzheimer’s Disease Treatment

This compound has been studied for its potential in the management of Alzheimer’s disease . The strategy of multi-target directed ligand (MTDL) holds great potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease . This compound, being a part of the N′- (4-benzylpiperidin-1-yl)alkylamine derivatives, has shown promise in this regard .

Inhibition of β-sheet Aggregation

Investigation of this compound through CD experiments confirmed its ability in preventing β-sheet aggregation and fibril formation . This is particularly relevant in the context of diseases like Alzheimer’s, where protein misfolding and aggregation play a key role .

Interference with Peptide Nucleation

Morphological visualization in TEM suggested that this compound may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . This could have implications in the study of protein aggregation diseases .

Inhibition of AChE-mediated Aβ Fibrillogenesis

This compound has demonstrated the ability to inhibit AChE-mediated Aβ fibrillogenesis via their interaction with the AChE peripheral anionic site . This is a significant finding in the context of Alzheimer’s disease, where Aβ plaques are a major pathological hallmark .

Neuroprotective Action

The compound exerted neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . This suggests potential utility in neurodegenerative disorders where oxidative stress is a contributing factor .

Reversal of Scopolamine-induced Changes

Administration of this compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil . This indicates potential therapeutic benefits in conditions characterized by cognitive impairment .

作用机制

Target of Action

The primary target of this compound is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in various neurological functions.

Mode of Action

This compound acts as an antagonist at the muscarinic receptor 4 (M4) . As an antagonist, it binds to the receptor and blocks its activation by endogenous acetylcholine or other agonists. This inhibition can lead to various downstream effects depending on the specific role of the M4 receptor in different tissues and cells.

Result of Action

The antagonism of the M4 receptor by this compound can result in various molecular and cellular effects, potentially beneficial for treating neurological diseases/disorders such as Alzheimer’s Disease, Lewy Body Dementia, and the cognitive deficits associated with schizophrenia .

属性

IUPAC Name |

N-[2-(4-benzylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4/c1-34-16-15-30-25(32)22-8-7-21(18-23(22)28-26(30)33)24(31)27-11-14-29-12-9-20(10-13-29)17-19-5-3-2-4-6-19/h2-8,18,20H,9-17H2,1H3,(H,27,31)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJQQVCRFXVIDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCC(CC3)CC4=CC=CC=C4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-benzylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514355.png)

![N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514369.png)

![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B6514382.png)

![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]butanamide](/img/structure/B6514384.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514397.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514405.png)

![N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514416.png)

![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514420.png)

![N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514421.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514435.png)

![N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514436.png)

![N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514445.png)